molecular formula C6H13NO2 B573317 (3-(Dimethylamino)oxetan-3-yl)methanol CAS No. 165454-18-2

(3-(Dimethylamino)oxetan-3-yl)methanol

Cat. No.: B573317
CAS No.: 165454-18-2
M. Wt: 131.175
InChI Key: VMVFDJKCPYECQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Dimethylamino)oxetan-3-yl)methanol is a chemical compound with the molecular formula C6H13NO2. It is a versatile compound used in various scientific research applications due to its unique chemical structure and properties .

Scientific Research Applications

(3-(Dimethylamino)oxetan-3-yl)methanol is used in various scientific research fields, including:

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302-H315-H318-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Dimethylamino)oxetan-3-yl)methanol typically involves the reaction of oxetane derivatives with dimethylamine. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

(3-(Dimethylamino)oxetan-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (3-(Dimethylamino)oxetan-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • (3-(Dimethylamino)oxetan-3-yl)ethanol
  • (3-(Dimethylamino)oxetan-3-yl)propane
  • (3-(Dimethylamino)oxetan-3-yl)butane

Uniqueness

(3-(Dimethylamino)oxetan-3-yl)methanol is unique due to its specific chemical structure, which allows for a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

[3-(dimethylamino)oxetan-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-7(2)6(3-8)4-9-5-6/h8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVFDJKCPYECQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(COC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.